

A Technical Guide to the Solubility and Stability of Bromo-PEG1-NH2 Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromo-PEG1-NH2 hydrobromide*

Cat. No.: *B2435820*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Bromo-PEG1-NH2 hydrobromide**, a heterobifunctional PEG-based linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Given the limited publicly available data for this specific molecule, this guide combines theoretical predictions based on its structural components, data from analogous compounds, and detailed experimental protocols to empower researchers to determine its properties under their specific laboratory conditions.

Chemical Identity and Physicochemical Properties

Bromo-PEG1-NH2 hydrobromide is a short-chain polyethylene glycol (PEG) linker functionalized with a terminal primary amine and a bromo group. The hydrobromide salt form enhances its stability and handling characteristics as a solid.

Property	Value
Chemical Name	2-(2-Bromoethoxy)ethan-1-amine hydrobromide
Molecular Formula	C4H11Br2NO
Molecular Weight	248.94 g/mol
CAS Number	2287287-20-9
Structure	Br-CH ₂ -CH ₂ -O-CH ₂ -CH ₂ -NH ₂ · HBr

Predicted and Qualitative Solubility Profile

The solubility of **Bromo-PEG1-NH2 hydrobromide** is dictated by its dual nature: the hydrophilic PEG chain and the ionic hydrobromide salt favor solubility in polar, protic solvents, while the bromo-functionalized alkyl chain may contribute to solubility in some organic solvents.

Based on the properties of similar short-chain amine hydrobromide salts and PEGylated molecules, the following solubility profile can be predicted. It is crucial to note that these are predictions and should be experimentally verified.

Table 1: Predicted Qualitative Solubility of **Bromo-PEG1-NH2 Hydrobromide**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	The hydrobromide salt form and the hydrophilic ether linkage of the PEG chain are expected to confer high solubility in water and other polar protic solvents. Similar amine hydrobromide salts are known to be water-soluble. [1] [2] [3]
Polar Aprotic	DMSO, DMF	Moderate to High	Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules, including PEG derivatives. [4]
Chlorinated	Dichloromethane (DCM)	Low to Moderate	While some longer, protected PEG linkers show solubility in DCM, the ionic salt form of this shorter linker may limit its solubility. [4]
Ethers	Diethyl Ether, THF	Low to Insoluble	The high polarity and ionic character of the hydrobromide salt make it unlikely to be soluble in non-polar ethereal solvents.

Hydrocarbons	Hexanes, Toluene	Insoluble	The molecule is too polar to be soluble in non-polar hydrocarbon solvents.
--------------	------------------	-----------	--

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for **Bromo-PEG1-NH2 hydrobromide** is not widely published. The table below is provided as a template for researchers to populate with their own experimental findings.

Table 2: Experimental Quantitative Solubility of **Bromo-PEG1-NH2 Hydrobromide** at 25°C

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Water	User-determined	User-determined	
PBS (pH 7.4)	User-determined	User-determined	
Methanol	User-determined	User-determined	
Ethanol	User-determined	User-determined	
DMSO	User-determined	User-determined	
DMF	User-determined	User-determined	

Stability Considerations

The stability of **Bromo-PEG1-NH2 hydrobromide** in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light and oxygen.

Key Potential Degradation Pathways:

- Nucleophilic Substitution: The terminal bromine is a good leaving group, making the compound susceptible to reaction with nucleophiles.^[5] In protic solvents (like water or alcohols), solvolysis can occur over time, replacing the bromine with a hydroxyl or alkoxy

group, respectively. The rate of this reaction is generally slow at neutral pH and room temperature but can be accelerated by heat or strong nucleophiles.

- **Oxidative Degradation:** The polyethylene glycol chain can be susceptible to oxidative degradation, a process that can be catalyzed by metal ions and lead to chain cleavage.[\[6\]](#) This is a consideration for long-term storage in solutions exposed to air.
- **Amine-Related Reactions:** The primary amine is a nucleophile and can react with electrophiles. In unbuffered aqueous solutions, the pH will be acidic due to the hydrobromide salt. The protonated amine (ammonium) is less reactive. At higher pH, the free amine is more prevalent and more reactive.

Recommendations for Storage and Handling:

- **Solid Form:** Store the solid material in a tightly sealed container in a cool, dry place, protected from light.
- **In Solution:** For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, aliquot solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For applications requiring high purity, use of freshly opened, anhydrous solvents is recommended.

Experimental Protocols

Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of **Bromo-PEG1-NH2 hydrobromide** in various solvents.

Preparation

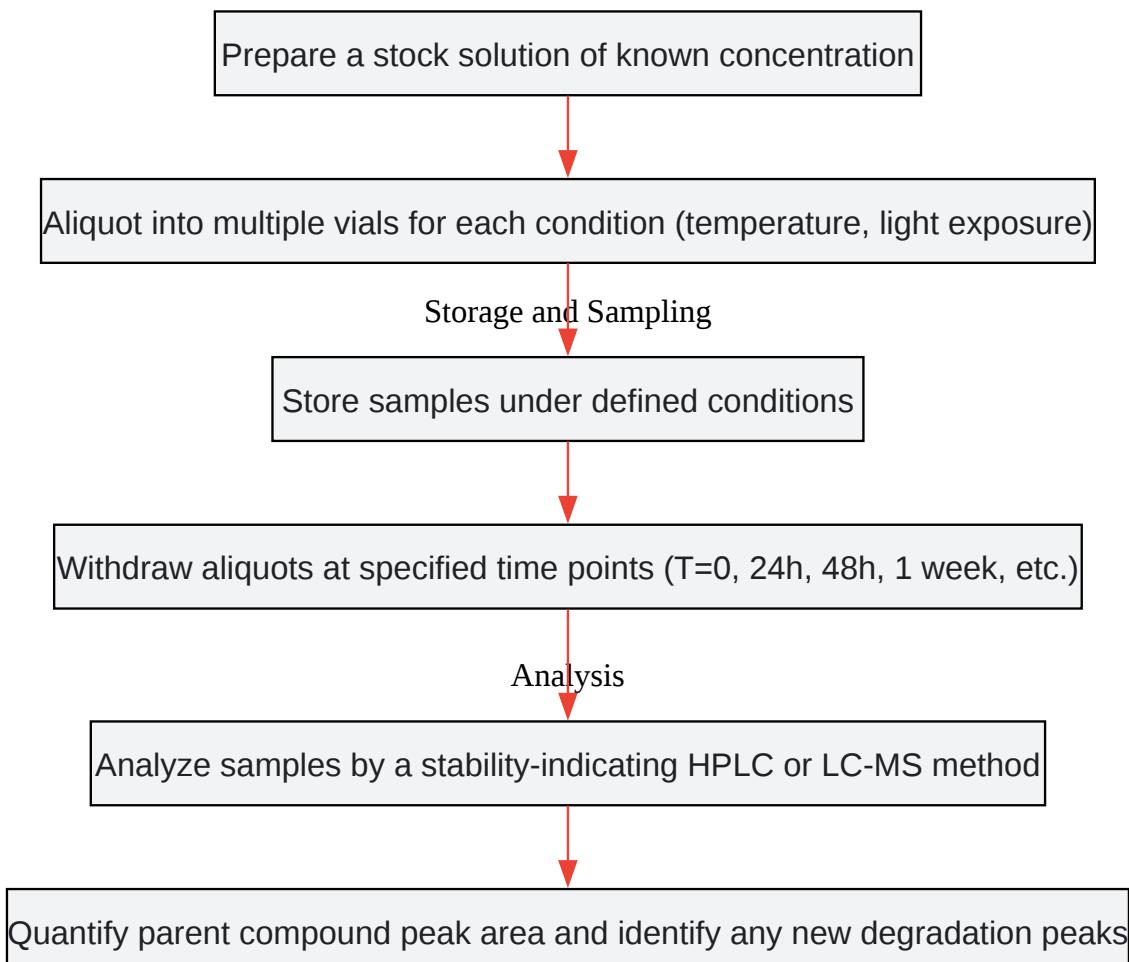
Add excess solid Bromo-PEG1-NH2 HBr to a vial

Add a known volume of the test solvent

Equilibration

Agitate at constant temperature (e.g., 25°C) for 24-48 hours

Separation


Centrifuge to pellet undissolved solid

Filter supernatant through a 0.22 µm syringe filter

Quantification

Analyze filtrate by a calibrated analytical method (e.g., HPLC-CAD, LC-MS)

Calculate concentration against a standard curve

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility and Stability of Bromo-PEG1-NH2 Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2435820#solubility-and-stability-of-bromo-peg1-nh2-hydrobromide-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com